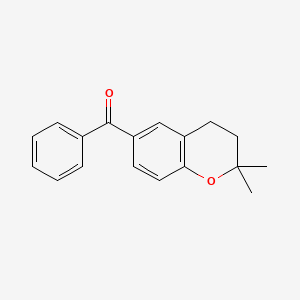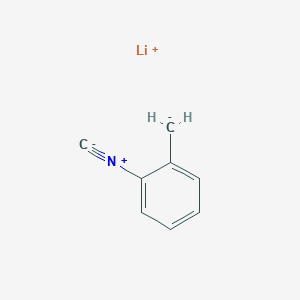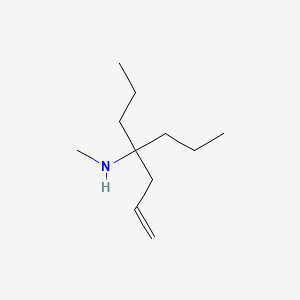
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a methyl group attached to the fourth carbon of a hex-4-en-1-one chain, with an additional methyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one can be synthesized through several methods. One common approach involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method includes the hydration of 4-hexen-2-yne using aqueous sulfuric acid and mercuric sulfate . Additionally, hydrogenation of 2-hexen-5-yn-4-one over a palladium-calcium carbonate catalyst in methanol can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(4-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcyclopent-2-en-1-one
- 3-Methyl-2-cyclohexen-1-one
- Jasmone
- 3,5-Dimethyl-2-cyclohexen-1-one
- Thymoquinone
- Verbenone
Uniqueness
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one is unique due to its specific structural features, such as the presence of both a methyl group and a phenyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
62834-99-5 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-methyl-1-(4-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C14H18O/c1-4-5-12(3)10-14(15)13-8-6-11(2)7-9-13/h4-9,12H,10H2,1-3H3 |
InChI-Schlüssel |
GHFIGDRPMJLTGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)CC(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


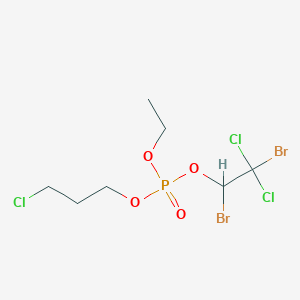
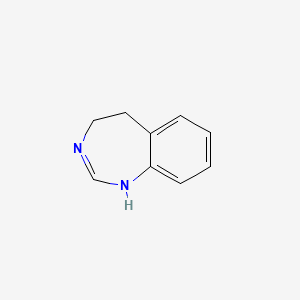

![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
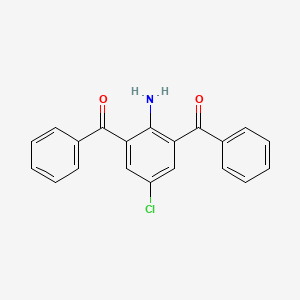
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
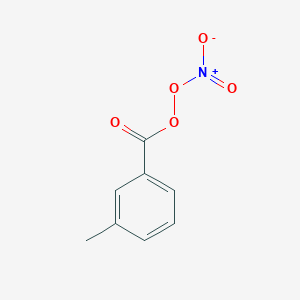
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
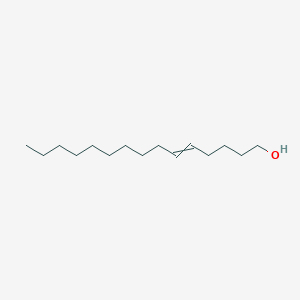
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
